molecular formula C3H8O B1362042 2-Propanol-d8 CAS No. 22739-76-0

2-Propanol-d8

Cat. No.: B1362042
CAS No.: 22739-76-0
M. Wt: 68.14 g/mol
InChI Key: KFZMGEQAYNKOFK-PIODKIDGSA-N
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Description

2-Propanol-d8: This compound or Isopropyl alcohol-d8 , is a deuterated form of isopropyl alcohol. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C3D8O .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-Propanol-d8 typically involves the deuteration of isopropyl alcohol. This process can be achieved through catalytic exchange reactions where isopropyl alcohol is exposed to deuterium gas in the presence of a catalyst, such as platinum or palladium .

Industrial Production Methods: : Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The final product is then purified through distillation and other separation techniques to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Major Products

Mechanism of Action

The mechanism of action of 2-Propanol-d8 is similar to that of non-deuterated isopropyl alcohol. It acts as a solvent and a reactant in various chemical reactions. The presence of deuterium atoms can influence reaction kinetics and mechanisms by altering bond strengths and reaction rates .

Properties

IUPAC Name

1,1,1,2,3,3,3-heptadeuterio-2-deuteriooxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZMGEQAYNKOFK-PIODKIDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177279
Record name (O,1,1,1,2,3,3,3-2H8)Propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22739-76-0
Record name 2-Propan-1,1,1,2,3,3,3-d7-ol-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22739-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (O,1,1,1,2,3,3,3-2H8)Propan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022739760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (O,1,1,1,2,3,3,3-2H8)Propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (O,1,1,1,2,3,3,3-2H8)propan-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-propanol-d8 serves as a valuable tool in mechanistic studies, particularly in exploring hydrogen transfer processes. For instance, research has utilized this compound to investigate the mechanism of dehydrogenation reactions. In a study involving a ruthenium-platinum/carbon catalyst, this compound helped unveil that the cleavage of the methine C–H bond in the isopropoxy intermediate is a rate-determining step in the overall dehydrogenation process []. Similarly, this compound played a crucial role in understanding the mechanism of acetophenone reduction catalyzed by a molybdocene hydride complex, where it was used to confirm a molybdocene hydride as the catalytic species [].

A: The observation of a large kinetic isotope effect (kH/kD = 14.6) when using this compound in the dehydrogenation reaction with a Ru–Pt/carbon catalyst is particularly significant []. This substantial difference in reaction rate between the deuterated and non-deuterated forms of 2-propanol provides strong evidence that the breaking of the C–H bond, where the deuterium is located, is involved in the rate-determining step of the reaction mechanism. This kind of information is crucial for understanding the finer details of catalytic processes and designing more efficient catalysts.

ANone: The molecular formula for this compound is C3D8O. Its molecular weight is 68.18 g/mol.

A: this compound plays a crucial role as a solvent and a deuterium source in various catalytic reactions. Its use allows researchers to investigate the mechanisms and selectivities of these reactions by analyzing the incorporation of deuterium into the products. For instance, in a study investigating the nickel-catalyzed asymmetric transfer hydrogenation of N-sulfonyl imines, this compound enabled the achievement of high deuterium content with excellent α-selectivity, specifically deuterating the α-carbon of the resulting chiral amines without affecting other C-H bonds []. This selectivity highlights the potential of this compound as a reagent for specific deuteration, a valuable tool in pharmaceutical research for creating isotopically labeled drugs.

A: Researchers employed a combination of PGSE diffusion and NOE NMR spectroscopy, along with X-ray single-crystal studies and theoretical calculations (DFT and ONIOM), to investigate the interionic structure of half-sandwich ruthenium(II) salts containing α-diimine ligands in various solvents, including this compound []. The study revealed that the nature of the solvent significantly influenced ion pairing, with this compound, being a protic solvent, promoting stronger ion pairing compared to isodielectric aprotic solvents. This highlights the importance of considering solvent effects, particularly the role of protic solvents like this compound, when designing and studying reactions involving ionic species.

A: this compound finds application in environmental chemistry, particularly in investigating the degradation of pollutants. One study employed this compound as a radical scavenger to study the kinetics of hydroxyl radical (•OH) reactions with unsaturated dialdehydes, key atmospheric pollutants []. By analyzing the formation of deuterated acetone (d6) using GC-MS after derivatization, researchers could determine the rate constants for these reactions. This information contributes to a better understanding of the fate and transformation of pollutants in the environment.

A: Yes, researchers have utilized neutron diffraction with 6Li/7Li isotopic substitution and ATR-IR spectroscopy to study the solvation structure of Li+ in solutions containing lithium bis(trifluoromethylsulfonyl)amide (LiTFSA) in methanol-d4 and this compound []. By analyzing the neutron diffraction data, the study revealed that in the this compound solution, this compound molecules within the first solvation shell of Li+ adopt at least two distinct coordination geometries. This detailed information on solvation structures is valuable for understanding the behavior of lithium-ion batteries and other electrochemical systems.

A: Beyond its use in mechanistic and kinetic studies, this compound has found applications in synthetic organic chemistry. For example, researchers have optimized reaction conditions using this compound as the deuterium source for the deuterodehalogenation of various bromo- and chloro-substituted heterocycles []. This method provides a mild and efficient route to synthesize deuterated heterocycles, important building blocks in medicinal chemistry.

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